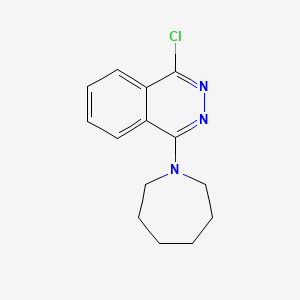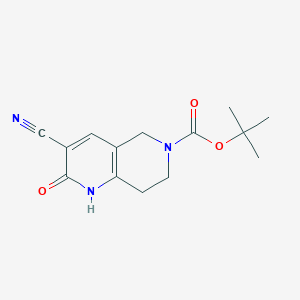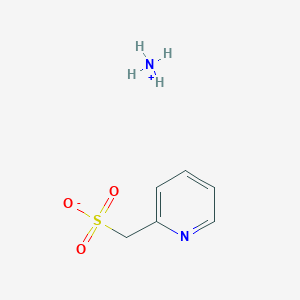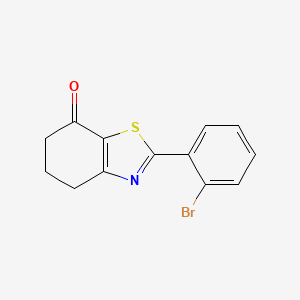![molecular formula C13H7BrI2N2O2S B1522554 5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1299607-59-2](/img/structure/B1522554.png)
5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Organic compounds like “5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” are often used in chemical research and pharmaceutical development. They usually contain a core structure (in this case, the pyrrolo[2,3-b]pyridine moiety) that is modified with various functional groups (like bromo, iodo, and phenylsulfonyl groups) to alter its properties and reactivity .
Synthesis Analysis
The synthesis of such compounds typically involves multiple steps, each introducing a new functional group or modifying the existing structure. For example, a similar compound, “5-Bromo-1-(phenylsulfonyl)-1H-indole”, can be synthesized via a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation, and oxidation reactions .Molecular Structure Analysis
The molecular structure of organic compounds is determined by the arrangement of its atoms and the bonds between them. The presence of bromo, iodo, and phenylsulfonyl groups in “this compound” would significantly influence its structure and properties .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the reactivity of its functional groups. For instance, bromo and iodo groups are often involved in substitution reactions, while sulfonyl groups can participate in a variety of reactions, including elimination and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of bromo and iodo groups in “this compound” would likely make it relatively heavy and possibly increase its boiling point .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocycles
A significant application of compounds related to 5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is in the synthesis of various heterocycles. For instance, the preparation of hard-to-reach heterocycles involving a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework has been developed using Fisсher indole cyclization in polyphosphoric acid. This method allows the building of a 5-bromo-7-azaindole scaffold with different substituents, showcasing the compound's utility in creating complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).
Inhibitory Activity in Biological Processes
Compounds structurally related to this compound have been evaluated for their ability to inhibit key biological processes. For instance, certain derivatives have shown inhibitory activity against dihydrouracil dehydrogenase and uridine phosphorylase, indicating potential use in therapeutic applications or as a tool for biochemical research (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
Organic Synthesis and Catalysis
Role in Cycloaddition Reactions
The compound plays a role in cycloaddition reactions, which are crucial in organic synthesis. For example, phenyl α-bromovinyl sulfone, a related compound, reacts regioselectively in the presence of catalytic amounts of AgOAc and DBU, yielding polysubstituted pyrrolidine cycloadducts. This highlights the compound's role in facilitating complex organic transformations (Kudryavtsev, Ivantcova, Churakov, & Vasin, 2012).
Cross-Coupling Reactions
The compound is also involved in cross-coupling reactions, a pivotal methodology in organic chemistry. It has been utilized in synthesizing N -(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, showcasing its versatility in creating diverse chemical structures (Han, 2010).
Structural and Theoretical Studies
- Structural Characterization and Computational Studies: The compound and its derivatives have been subjects of extensive structural characterization using techniques like NMR and X-ray diffraction, and computational studies like density functional theory (DFT) calculations. This research aids in understanding the molecular geometry and electronic properties of such compounds, which is vital in the development of new materials or pharmaceuticals (Mphahlele & Maluleka, 2021).
Safety and Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2,3-diiodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrI2N2O2S/c14-8-6-10-11(15)12(16)18(13(10)17-7-8)21(19,20)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJXZHUXOZVERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=N3)Br)C(=C2I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrI2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)
![5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1522474.png)


![2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile](/img/structure/B1522477.png)

![tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1522483.png)


![Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B1522488.png)

![3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid](/img/structure/B1522490.png)
![2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B1522491.png)
